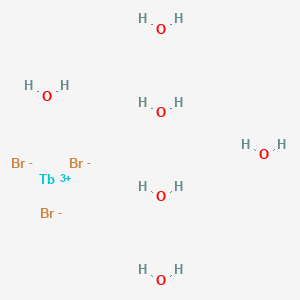

Terbium(III) bromide hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Terbium(III) bromide hexahydrate is a crystalline chemical compound with the formula TbBr₃·6H₂O. It is a white solid that is soluble in water and has a molar mass of 398.637 g/mol . This compound is part of the lanthanide series and is known for its unique properties, including its ability to form complexes with various ligands.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium(III) bromide hexahydrate can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows : [ \text{Tb}_2\text{O}_3 + 6 \text{NH}_4\text{Br} \rightarrow 2 \text{TbBr}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the compound can be produced by dissolving terbium oxide in hydrobromic acid, followed by crystallization to obtain the hexahydrate form. The process involves careful control of temperature and concentration to ensure the formation of the desired product.

Types of Reactions:

Dehydration: When heated, this compound dehydrates to form terbium oxybromide (TbOBr).

Complex Formation: It can form complexes with various ligands, such as 1,10-phenanthroline and ascorbic acid.

Common Reagents and Conditions:

Dehydration: Heating the hexahydrate.

Complex Formation: Using ligands like 1,10-phenanthroline in aqueous solutions.

Major Products:

Dehydration: Terbium oxybromide (TbOBr).

Complex Formation: Various terbium-ligand complexes.

Aplicaciones Científicas De Investigación

Terbium(III) bromide hexahydrate has several applications in scientific research:

Fluorescent Probes: It is used as a fluorescent probe for molecular detection of ascorbic acid.

Plant Physiology Studies: It has been studied for its effects on signaling molecules in plants, such as gibberellic acid and abscisic acid.

Material Science: It is used in the synthesis of terbium-doped materials for various optical applications.

Mecanismo De Acción

The mechanism by which terbium(III) bromide hexahydrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can exhibit unique photophysical properties, such as fluorescence, which makes them useful in analytical chemistry and biological research . In plants, terbium ions can affect signaling molecules, leading to changes in physiological and biochemical processes .

Comparación Con Compuestos Similares

Terbium(III) chloride (TbCl₃): Similar in structure and properties, often used in similar applications.

Terbium(III) fluoride (TbF₃): Another terbium halide with distinct properties, such as higher density and different solubility.

Uniqueness: Terbium(III) bromide hexahydrate is unique due to its specific crystal structure and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in fluorescence-based applications and in studies involving plant physiology .

Propiedades

Fórmula molecular |

Br3H12O6Tb |

|---|---|

Peso molecular |

506.73 g/mol |

Nombre IUPAC |

terbium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Clave InChI |

QCVSBMFWGOYMOK-UHFFFAOYSA-K |

SMILES canónico |

O.O.O.O.O.O.[Br-].[Br-].[Br-].[Tb+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)

![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)